molecular formula C6H15Cl2N3 B2690136 2-(4,5-Dihydro-1H-imidazol-2-yl)propan-2-amine;dihydrochloride CAS No. 2649066-87-3

2-(4,5-Dihydro-1H-imidazol-2-yl)propan-2-amine;dihydrochloride

Cat. No.: B2690136
CAS No.: 2649066-87-3
M. Wt: 200.11
InChI Key: HFIOKOZUUPWDPE-UHFFFAOYSA-N
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Description

2-(4,5-Dihydro-1H-imidazol-2-yl)propan-2-amine;dihydrochloride is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules. This compound is often used in various scientific research applications due to its unique chemical properties and potential therapeutic benefits.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)propan-2-amine;dihydrochloride typically involves the formation of the imidazole ring followed by the introduction of the amine group. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by amination and subsequent purification steps.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves automated control of reaction conditions such as temperature, pressure, and pH to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydro-1H-imidazol-2-yl)propan-2-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole compounds.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

2-(4,5-Dihydro-1H-imidazol-2-yl)propan-2-amine;dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Histamine: Contains an imidazole ring and is involved in immune responses.

    Clonidine: An imidazole derivative used to treat hypertension.

    Metronidazole: An antibiotic with an imidazole ring used to treat bacterial infections.

Uniqueness

2-(4,5-Dihydro-1H-imidazol-2-yl)propan-2-amine;dihydrochloride is unique due to its specific structural features that allow it to interact with a wide range of biological targets, making it a versatile compound in both research and therapeutic contexts.

Properties

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3.2ClH/c1-6(2,7)5-8-3-4-9-5;;/h3-4,7H2,1-2H3,(H,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIOKOZUUPWDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NCCN1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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